molecular formula C9H11N B049795 2-Cyclopropyl-1-vinyl-1H-pyrrole CAS No. 119830-64-7

2-Cyclopropyl-1-vinyl-1H-pyrrole

Cat. No.: B049795
CAS No.: 119830-64-7
M. Wt: 133.19 g/mol
InChI Key: MAOBIUVIQOCFQD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-vinyl-1H-pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a cyclopropyl group at the second position and a vinyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-vinyl-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylamine with vinyl ketones in the presence of a suitable catalyst can lead to the formation of the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-vinyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce saturated derivatives .

Scientific Research Applications

2-Cyclopropyl-1-vinyl-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-vinyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination of substituents allows for a broader range of chemical transformations and interactions .

Properties

IUPAC Name

2-cyclopropyl-1-ethenylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-10-7-3-4-9(10)8-5-6-8/h2-4,7-8H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOBIUVIQOCFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=CC=C1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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